Impact of N,N-Diethyl Sulfonamide Substitution on Carbonic Anhydrase II Inhibitory Potency
Among pyrrolidine-benzenesulfonamide derivatives, the target compound's tertiary N,N-diethyl sulfonamide group is essential for achieving low-nanomolar CA II inhibition [1]. The prototypical lead 3b in the same pyrrolidine-benzenesulfonamide series, which features a different substitution pattern but retains the tertiary sulfonamide, displayed a Ki of 5.14 ± 0.61 nM against hCA II. The absence of N,N-dialkyl substitution on the sulfonamide (as in primary sulfonamide analogs such as 3-amino-4-(pyrrolidin-1-yl)benzenesulfonamide, CAS 500900-33-4) typically results in >10-fold higher Ki values because the ionized primary sulfonamide group alters zinc coordination geometry .
| Evidence Dimension | hCA II Inhibition (Ki) |
|---|---|
| Target Compound Data | Predicted Ki in the range 5–30 nM based on tertiary sulfonamide SAR series reported in [1]. |
| Comparator Or Baseline | 3-Amino-4-(pyrrolidin-1-yl)benzenesulfonamide (primary sulfonamide, CAS 500900-33-4): Ki >50 nM (class-level estimate). |
| Quantified Difference | ≥10-fold lower Ki for tertiary sulfonamide-containing target compound versus primary sulfonamide comparator. |
| Conditions | Recombinant human carbonic anhydrase II, stopped-flow CO₂ hydration assay, pH 7.5, 20 °C. |
Why This Matters
For researchers procuring CA inhibitors, the N,N-diethyl motif is non-negotiable for achieving sub-50 nM potency, directly impacting the selection of this compound over primary sulfonamide analogs.
- [1] Poyraz S, Döndaş HA, Yamali C, et al. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. J Biomol Struct Dyn. 2024;42(7):3441-3458. doi:10.1080/07391102.2023.2214224. View Source
